molecular formula C16H21FN2O2 B5315099 N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide

N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide

Cat. No. B5315099
M. Wt: 292.35 g/mol
InChI Key: OTIJJJOOFYYQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide, also known as EFDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.

Mechanism of Action

N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor by binding to a site on the receptor that is distinct from the orthosteric binding site for acetylcholine. This results in an increase in the opening of the ion channel and the influx of calcium ions into the cell, which leads to the activation of downstream signaling pathways. N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide enhances the activity of the GABA(A) receptor by increasing the frequency of chloride ion channel opening, which leads to an increase in the inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide has been shown to enhance long-term potentiation, which is a cellular mechanism that underlies learning and memory. It has also been found to reduce inflammation and oxidative stress, which are implicated in many pathological conditions such as Alzheimer's disease and Parkinson's disease. N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide has been shown to have anxiolytic and anticonvulsant effects, which are mediated through the modulation of the GABA(A) receptor.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide has several advantages for use in lab experiments. It is a highly potent and selective modulator of the α7 nicotinic acetylcholine receptor and the GABA(A) receptor, which allows for the precise modulation of these receptors without affecting other receptors. N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide has also been found to have a long half-life, which allows for sustained modulation of the receptors. However, N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide has some limitations for use in lab experiments. It has been found to be unstable in aqueous solutions, which can limit its use in certain experimental conditions. N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide also has a low solubility in water, which can make it difficult to dissolve in certain experimental buffers.

Future Directions

There are several future directions for research on N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide. One potential area of research is the development of more stable and water-soluble analogs of N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide that can be used in a wider range of experimental conditions. Another area of research is the investigation of the effects of N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide on other receptors and signaling pathways that are involved in physiological and pathological processes. Additionally, the potential therapeutic applications of N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and anxiety disorders should be explored further.

Synthesis Methods

N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-oxopyrrolidine. The final product is obtained through the purification of the reaction mixture using column chromatography.

Scientific Research Applications

N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes such as learning and memory, inflammation, and neurodegeneration. N-ethyl-N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)propanamide has also been shown to enhance the activity of the GABA(A) receptor, which is the target of many clinically used drugs such as benzodiazepines.

properties

IUPAC Name

N-ethyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-3-18(11-13-6-8-14(17)9-7-13)16(21)12(2)19-10-4-5-15(19)20/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIJJJOOFYYQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)F)C(=O)C(C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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